molecular formula C11H11F2NO2 B6334290 (2,3-Difluorophenyl)(morpholino)methanone CAS No. 351038-43-2

(2,3-Difluorophenyl)(morpholino)methanone

Cat. No.: B6334290
CAS No.: 351038-43-2
M. Wt: 227.21 g/mol
InChI Key: CODUWGGYIDMCLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,3-Difluorophenyl)(morpholino)methanone is a useful research compound. Its molecular formula is C11H11F2NO2 and its molecular weight is 227.21 g/mol. The purity is usually 95%.
The exact mass of the compound (2,3-Difluorophenyl)(morpholino)methanone is 227.07578492 g/mol and the complexity rating of the compound is 256. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (2,3-Difluorophenyl)(morpholino)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,3-Difluorophenyl)(morpholino)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2,3-difluorophenyl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO2/c12-9-3-1-2-8(10(9)13)11(15)14-4-6-16-7-5-14/h1-3H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CODUWGGYIDMCLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(C(=CC=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(2,3-Difluorophenyl)(morpholino)methanone CAS number 351038-43-2

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (2,3-Difluorophenyl)(morpholino)methanone

CAS Number: 351038-43-2

Introduction: Strategic Importance in Medicinal Chemistry

(2,3-Difluorophenyl)(morpholino)methanone is a synthetically valuable intermediate characterized by two key structural motifs highly prized in modern drug discovery: a difluorinated phenyl ring and a morpholine amide. The morpholine heterocycle is a well-established scaffold in a multitude of biologically active compounds, recognized for conferring advantageous pharmacokinetic properties such as enhanced aqueous solubility, metabolic stability, and improved in-vivo clearance profiles.[1] Concurrently, the strategic incorporation of fluorine atoms onto the phenyl ring serves to modulate the molecule's electronic character, lipophilicity (logP), and metabolic fate.[1] This dual-functionality makes (2,3-Difluorophenyl)(morpholino)methanone an attractive building block for constructing complex molecular architectures with tailored pharmacological properties.

This guide provides a comprehensive technical overview, detailing the compound's properties, robust synthetic methodologies, characterization data, and handling protocols, designed to empower researchers in their scientific endeavors.

Physicochemical & Structural Properties

A summary of the key identifiers and computed properties for (2,3-Difluorophenyl)(morpholino)methanone is presented below. This data is essential for reaction planning, analytical method development, and computational modeling.

PropertyValueSource
CAS Number 351038-43-2Fluorochem[2]
Molecular Formula C₁₁H₁₁F₂NO₂Fluorochem[2]
Molecular Weight 227.21 g/mol Fluorochem[2]
IUPAC Name 4-(2,3-difluorobenzoyl)morpholineFluorochem[2]
Purity ≥95%Fluorochem[2]
Canonical SMILES O=C(C1=CC=CC(F)=C1F)N1CCOCC1Fluorochem[2]
InChI Key CODUWGGYIDMCLK-UHFFFAOYSA-NFluorochem[2]
logP (Computed) 1.338Fluorochem[2]
Hydrogen Bond Acceptors 2Fluorochem[2]

Core Synthesis Methodologies

The formation of the amide bond in (2,3-Difluorophenyl)(morpholino)methanone can be efficiently achieved via two primary, reliable synthetic pathways. The choice between these methods often depends on the starting material availability, scale, and desired purity profile.

Pathway 1: Acylation via Acyl Chloride (Preferred Method)

This is the most direct and frequently employed method for synthesizing aryl morpholine amides.[3] It is a two-step process that proceeds through a highly reactive acyl chloride intermediate.

Causality of Experimental Design: The conversion of the relatively unreactive 2,3-difluorobenzoic acid to its corresponding acyl chloride is the critical activation step. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose as its byproducts (SO₂ and HCl) are gaseous, which simplifies purification. The subsequent nucleophilic attack by the secondary amine of morpholine on the highly electrophilic acyl chloride carbonyl is rapid and efficient. A non-nucleophilic base, such as triethylamine, is essential to scavenge the HCl generated in situ, preventing the protonation of the morpholine reactant and driving the reaction to completion.[3]

Acylation_via_Acyl_Chloride cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation A 2,3-Difluorobenzoic Acid B 2,3-Difluorobenzoyl Chloride A->B Activation D (2,3-Difluorophenyl)(morpholino)methanone B->D Reagent1 SOCl₂ or (COCl)₂ in dry DCM C Morpholine C->D Nucleophilic Attack Reagent2 Triethylamine (Base) in dry DCM Amide_Coupling Start_Acid 2,3-Difluorobenzoic Acid Activated_Intermediate Reactive Intermediate (e.g., O-acylisourea) Start_Acid->Activated_Intermediate Start_Amine Morpholine Product (2,3-Difluorophenyl)(morpholino)methanone Start_Amine->Product Coupling_Reagent Coupling Reagent (e.g., DCC, HATU) Coupling_Reagent->Activated_Intermediate Activated_Intermediate->Product Nucleophilic Attack Byproduct Reagent Byproduct (e.g., DCU) Activated_Intermediate->Byproduct Drug_Discovery_Workflow A (2,3-Difluorophenyl) (morpholino)methanone (Intermediate) B Further Functionalization (e.g., Suzuki Coupling, SNAr) A->B C Advanced Intermediate Library B->C D Biological Screening (e.g., Kinase Assays) C->D E Lead Compound D->E

Sources

An In-depth Technical Guide to the Synthesis of (2,3-Difluorophenyl)(morpholino)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing (2,3-Difluorophenyl)(morpholino)methanone, a compound of interest for researchers, scientists, and drug development professionals. The morpholine moiety is a prevalent scaffold in numerous biologically active compounds, often imparting favorable pharmacokinetic properties. The strategic incorporation of a 2,3-difluorophenyl group can further modulate the molecule's electronic and metabolic characteristics, making this compound a valuable building block in medicinal chemistry. This guide details two robust and primary synthetic routes: the acylation of morpholine with 2,3-difluorobenzoyl chloride and the direct amide coupling of 2,3-difluorobenzoic acid with morpholine. Each pathway is presented with a thorough discussion of the underlying chemical principles, detailed experimental protocols, and best practices for synthesis, purification, and characterization.

Introduction

(2,3-Difluorophenyl)(morpholino)methanone is a synthetic compound that merges two key structural features of significance in medicinal chemistry. The morpholine ring is a common heterocyclic motif found in a wide array of approved drugs and clinical candidates, valued for its ability to enhance aqueous solubility and metabolic stability.[1] The 2,3-difluorophenyl group introduces fluorine atoms, which can profoundly influence a molecule's lipophilicity, pKa, and metabolic fate, often leading to improved pharmacokinetic and pharmacodynamic profiles. The amide linkage connecting these two fragments is one of the most fundamental and prevalent bonds in pharmaceutical science.

This guide is designed to provide researchers with a detailed and practical understanding of the synthesis of this valuable compound, enabling its efficient preparation for further investigation in drug discovery and development programs.

Physicochemical Data of Key Compounds

A thorough understanding of the physical and chemical properties of the reactants and the final product is crucial for successful synthesis, purification, and handling.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
2,3-Difluorobenzoic AcidC₇H₄F₂O₂158.10Solid4519-39-5
2,3-Difluorobenzoyl ChlorideC₇H₃ClF₂O176.55Liquid18355-73-2
MorpholineC₄H₉NO87.12Colorless liquid110-91-8
(2,3-Difluorophenyl)(morpholino)methanoneC₁₁H₁₁F₂NO₂227.21Solid351038-43-2

Synthetic Pathways

Two principal and reliable synthetic strategies for (2,3-Difluorophenyl)(morpholino)methanone are presented below. The choice of pathway often depends on the availability of starting materials, desired scale, and laboratory capabilities.

Pathway 1: Acylation of Morpholine with 2,3-Difluorobenzoyl Chloride

This is a classic and highly efficient method for amide bond formation. The reaction proceeds via a nucleophilic acyl substitution, where the secondary amine of morpholine attacks the electrophilic carbonyl carbon of 2,3-difluorobenzoyl chloride. A non-nucleophilic base, such as triethylamine, is typically employed to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[1]

Caption: Acylation of Morpholine with 2,3-Difluorobenzoyl Chloride.

Materials:

  • 2,3-Difluorobenzoyl Chloride (1.0 equivalent)

  • Morpholine (1.1 equivalents)

  • Triethylamine (1.2 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • To a stirred solution of morpholine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (approximately 20 mL per 10 mmol of the benzoyl chloride) at ambient temperature, add 2,3-difluorobenzoyl chloride (1.0 eq) dropwise. The rate of addition should be controlled to manage any exotherm.

  • Stir the resulting mixture for an additional 1-2 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water (20 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic extracts and wash sequentially with 1M HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization or column chromatography.

Pathway 2: Amide Coupling of 2,3-Difluorobenzoic Acid and Morpholine

This pathway involves the direct coupling of a carboxylic acid with an amine, facilitated by a coupling agent. Reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) activate the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine.[2] This method avoids the need to prepare the acyl chloride separately.

Caption: Amide Coupling of 2,3-Difluorobenzoic Acid and Morpholine.

Materials:

  • 2,3-Difluorobenzoic Acid (1.0 equivalent)

  • Morpholine (1.1 equivalents)

  • Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (0.1-1.0 equivalent)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Brine

Procedure:

  • To a stirred solution of 2,3-difluorobenzoic acid (1.0 eq), morpholine (1.1 eq), and HOBt (0.1-1.0 eq) in anhydrous DCM or DMF, add a catalytic amount of DMAP.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC or EDC (1.1 eq) in the reaction solvent dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.

  • If DCU has precipitated, filter it off and wash the solid with a small amount of cold dichloromethane.

  • Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Preparation of 2,3-Difluorobenzoyl Chloride

For Pathway 1, 2,3-difluorobenzoyl chloride is a required starting material. It can be conveniently synthesized from 2,3-difluorobenzoic acid using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Experimental_Workflow Start Select Synthesis Pathway Pathway1 Pathway 1: Acylation Start->Pathway1 Pathway2 Pathway 2: Amide Coupling Start->Pathway2 Reaction Perform Reaction Pathway1->Reaction Pathway2->Reaction Monitoring Monitor Reaction Progress (TLC) Reaction->Monitoring Workup Aqueous Work-up Monitoring->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Characterization Characterization (NMR, MS, IR, MP) Purification->Characterization Final_Product Pure (2,3-Difluorophenyl)(morpholino)methanone Characterization->Final_Product

Sources

(2,3-Difluorophenyl)(morpholino)methanone solubility profile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of (2,3-Difluorophenyl)(morpholino)methanone

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall developability. Insufficient solubility can lead to erratic absorption, diminished efficacy, and significant formulation challenges, ultimately increasing the risk of late-stage attrition in the drug development pipeline.[1] This technical guide provides a comprehensive framework for characterizing the solubility profile of (2,3-Difluorophenyl)(morpholino)methanone (CAS No. 351038-43-2), a compound of interest in modern medicinal chemistry.[2] We will move beyond rote protocols to explore the fundamental physicochemical principles governing its dissolution. This document details authoritative methodologies for both kinetic and thermodynamic solubility assessment, discusses the profound impact of environmental factors such as pH and the solid-state form of the compound, and provides a robust framework for data interpretation. The protocols and insights presented herein are designed to empower researchers to generate reliable, reproducible solubility data, enabling informed decision-making from early discovery through to lead optimization.

Introduction: Understanding the Molecule

(2,3-Difluorophenyl)(morpholino)methanone is a synthetic organic molecule featuring a difluorinated phenyl ring connected to a morpholine moiety via a ketone linker.

  • Chemical Structure:

    • IUPAC Name: 4-(2,3-difluorobenzoyl)morpholine[2]

    • Molecular Formula: C₁₁H₁₁F₂NO₂[2]

    • Molecular Weight: 227.21 g/mol

The structure itself provides critical clues to its potential solubility behavior. The morpholine ring contains a tertiary amine, which is expected to be weakly basic. This suggests that the compound's solubility will likely be dependent on the pH of the surrounding medium.[3][4] The difluorophenyl group contributes to the molecule's lipophilicity, which may counteract the hydrophilicity of the morpholine and ketone groups, suggesting that its intrinsic water solubility could be limited. Poorly water-soluble compounds represent a significant portion of new drug candidates, making a thorough understanding of their solubility essential.[3]

Foundational Solubility Concepts: Kinetic vs. Thermodynamic

When assessing solubility, it is crucial to distinguish between two key measurements: kinetic and thermodynamic solubility. The choice of assay depends on the stage of drug discovery and the specific question being asked.

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after a compound, initially dissolved in an organic solvent like DMSO, is rapidly diluted into an aqueous buffer.[5] It is a measure of how quickly a compound precipitates from a supersaturated solution. This high-throughput method is invaluable in early drug discovery for screening large numbers of compounds and flagging potential liabilities.[6] However, it does not represent a true equilibrium state.

  • Thermodynamic Solubility: This is the "gold standard" measurement, representing the true equilibrium concentration of a compound in a saturated solution at a specific temperature and pH.[1] The measurement is performed by adding an excess of the solid compound to the aqueous medium and allowing it to equilibrate over an extended period (typically 16-72 hours).[7] This value is critical for lead optimization, formulation development, and biopharmaceutical classification (BCS).[1][7]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol describes the authoritative shake-flask method to determine the equilibrium solubility of (2,3-Difluorophenyl)(morpholino)methanone. This method is designed to be self-validating through the inclusion of multiple time points to ensure equilibrium has been reached.

Principle

An excess of the solid compound is agitated in a specific aqueous buffer at a constant temperature until the concentration of the dissolved compound in the supernatant reaches a constant value, indicating equilibrium. The supernatant is then filtered and analyzed to determine the final concentration.

Materials & Equipment
  • (2,3-Difluorophenyl)(morpholino)methanone (solid powder)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Simulated Gastric Fluid (SGF), pH 1.2[7]

  • Simulated Intestinal Fluid (FaSSIF), pH 6.5

  • HPLC-grade acetonitrile and water

  • Formic acid

  • Glass vials with screw caps

  • Orbital shaker or vial roller system[1]

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PVDF)

  • HPLC with UV or Mass Spectrometry (LC-MS) detection[8]

Step-by-Step Methodology
  • Preparation: Add an excess amount (e.g., ~2 mg) of solid (2,3-Difluorophenyl)(morpholino)methanone to a series of glass vials. The exact amount is not critical, but it must be sufficient to ensure a suspension remains after equilibration.[9]

  • Solvent Addition: To each vial, add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS pH 7.4, SGF pH 1.2). Prepare duplicate or triplicate vials for each buffer and each time point.

  • Equilibration: Seal the vials and place them on an orbital shaker or roller system at a constant ambient temperature (e.g., 25°C). Agitate the samples for predetermined time points (e.g., 4, 24, and 48 hours). The use of multiple time points is critical to verify that equilibrium has been achieved; solubility should not significantly change between the later time points.[9]

  • Phase Separation: After the incubation period, allow the vials to stand for 30 minutes for coarse settling. Then, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant. Immediately filter the supernatant through a syringe filter to remove any remaining solid particles.

  • Quantification:

    • Prepare a standard stock solution of the compound in a suitable organic solvent (e.g., DMSO or acetonitrile).

    • Create a calibration curve by serially diluting the stock solution.

    • Analyze the filtered supernatant samples and calibration standards by a validated HPLC-UV or LC-MS method.[8]

    • Determine the concentration of the compound in the supernatant by interpolating from the calibration curve.

Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Add excess solid compound to vials prep2 Add precise volume of aqueous buffer prep1->prep2 equil1 Seal vials and agitate (e.g., 24-48 hours) prep2->equil1 equil2 Incubate at constant temperature (25°C) equil1->equil2 sep1 Centrifuge to pellet undissolved solid equil2->sep1 sep2 Collect clear supernatant sep1->sep2 sep3 Filter supernatant (0.45 µm filter) sep2->sep3 an2 Analyze sample by HPLC-UV or LC-MS sep3->an2 an1 Prepare calibration curve an1->an2 an3 Calculate concentration an2->an3

Caption: Thermodynamic Solubility Workflow.

Key Factors Influencing Solubility

The solubility of (2,3-Difluorophenyl)(morpholino)methanone is not an immutable constant. It is profoundly influenced by several physicochemical factors.

The Critical Role of pH

For ionizable compounds, solubility is highly dependent on pH.[4] The morpholine nitrogen in (2,3-Difluorophenyl)(morpholino)methanone is expected to have a pKa in the physiological range, making it a weak base.

  • Mechanism:

    • At a pH below its pKa, the morpholine nitrogen will be protonated, forming a positively charged species (a conjugate acid).

    • This ionized form is more polar and will have significantly higher aqueous solubility than the neutral form.[10]

    • At a pH above its pKa, the compound will exist predominantly in its neutral, less soluble form.

This relationship can be described by the Henderson-Hasselbalch equation and is a cornerstone of pharmaceutical science.[4] Therefore, determining the solubility at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) is essential to predict its behavior in the gastrointestinal tract.[3]

The Impact of Polymorphism

Polymorphism is the ability of a solid material to exist in multiple crystalline forms or "polymorphs".[11] These forms have the same chemical composition but different internal crystal lattice arrangements.

  • Causality: Different polymorphs can exhibit distinct physicochemical properties, including melting point, stability, and, most importantly, solubility.[12]

  • Metastable vs. Stable Forms: Generally, a metastable polymorph is less thermodynamically stable and has a higher solubility and faster dissolution rate than the most stable form.[11] However, the metastable form can convert to the more stable, less soluble form over time, which can have disastrous consequences for bioavailability.[13]

  • Practical Implications: It is crucial to characterize the solid form of the material being used for solubility studies (e.g., using XRPD, DSC). If different batches of the API are used, they must be confirmed to be the same polymorphic form to ensure data consistency. The presence of an amorphous form, which lacks long-range molecular order, will typically result in the highest apparent solubility but also the lowest stability.[13]

Data Presentation and Interpretation

All quantitative data should be summarized in clear, well-structured tables. The following tables present hypothetical data for (2,3-Difluorophenyl)(morpholino)methanone to illustrate how experimental results would be reported.

Disclaimer: The data presented below is for illustrative purposes only and does not represent experimentally determined values.

Table 1: Thermodynamic Solubility of (2,3-Difluorophenyl)(morpholino)methanone in Biorelevant Media
MediumpHTemperature (°C)Solubility (µg/mL)Solubility (µM)
SGF (Simulated Gastric Fluid)1.225155.2683.1
Acetate Buffer4.52545.8201.6
FaSSIF (Fasted State SIF)6.5258.135.6
PBS (Phosphate-Buffered Saline)7.4253.515.4

Interpretation: The illustrative data in Table 1 clearly shows a pH-dependent solubility profile, consistent with the behavior of a weak base.[14] The solubility is highest at the acidic pH of SGF and decreases significantly as the pH increases towards neutral conditions. This suggests that the compound would dissolve well in the stomach but might precipitate upon entering the higher pH environment of the small intestine.

Table 2: Kinetic Solubility in PBS (pH 7.4)
Compound IDReplicate 1 (µM)Replicate 2 (µM)Mean Kinetic Solubility (µM)Classification
Compound X125.4131.2128.3High Solubility
(2,3-DFP)(mor)methanone18.620.119.4Moderate Solubility
Compound Y1.21.51.4Low Solubility

Interpretation: The hypothetical kinetic solubility is higher than the thermodynamic value at the same pH. This is a common observation, as the kinetic assay measures the point of precipitation from a supersaturated state, not true equilibrium.[6]

Conclusion

A thorough understanding of the solubility profile of (2,3-Difluorophenyl)(morpholino)methanone is indispensable for its successful development as a potential therapeutic agent. This guide has provided a comprehensive overview of the theoretical principles and practical methodologies required for this characterization. By employing robust, self-validating protocols like the shake-flask method for thermodynamic solubility and systematically investigating the influence of pH and solid-state form, researchers can build a complete and reliable data package. This knowledge is fundamental to guiding medicinal chemistry efforts, selecting appropriate formulation strategies, and ultimately increasing the probability of developing a safe and effective medicine.

References

  • PH and Solvent Effect on Drug Solubility. (n.d.). Vertex AI Search.
  • Capone, S., et al. (2018). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Pharmaceutics, 10(1), 19.
  • Augustijns, P., et al. (2021). Indirect effects of pH on drug solubility in fed state simulated intestinal fluids. European Journal of Pharmaceutical Sciences, 157, 105634.
  • Yartsev, A. (n.d.).
  • Richardson, P., et al. (2022). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. Journal of Medicinal Chemistry, 65(1), 14-25.
  • ADME Solubility Assay. (n.d.). BioDuro.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.
  • Khan, S., et al. (2017). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Brazilian Journal of Pharmaceutical Sciences, 53(1).
  • Exp. 11 The influence of pH on solubility in water Theory. (n.d.). University of Technology, Department of Pharmaceutical Chemistry.
  • Prasanthi, N. L., et al. (2016). A Review on Polymorphism Perpetuates Pharmaceuticals. American Journal of Advanced Drug Delivery, 4(5), 073-080.
  • Aqueous Kinetic Solubility. (2023).
  • Effect of Polymorphism Formul
  • Richardson, P., et al. (2022). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?.
  • Richardson, P., et al. (2022). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. PubMed.
  • The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry. (2023). Nishka Research.
  • Richardson, P., et al. (2022). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. Journal of Medicinal Chemistry, 65(1), 14-25.
  • Polymorphism. (2013). Scribd.
  • Thermodynamic Solubility Assay. (n.d.). Evotec.
  • Thermodynamic Solubility Assay. (n.d.). Domainex.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2015). Dissolution Technologies.
  • Kinetic solubility. (n.d.).
  • Kinetic & Thermodynamic Solubility Testing. (n.d.). WuXi AppTec.
  • Choosing the Right Solvent for Drug Manufacturing. (2025). Purosolv.
  • (2,3-Difluorophenyl)(thiomorpholino)methanone. (n.d.). ChemScene.
  • (2,3-Difluorophenyl)(morpholino)methanone. (n.d.). Fluorochem.
  • (2-Fluoro-3-hydroxyphenyl)(morpholino)methanone. (n.d.). AA Blocks.
  • Asghar, M. A., et al. (2015). (2,3-Difluorophenyl)(4-tosylpiperazin-1-yl)methanone.
  • (2,3-difluorophenyl)(morpholino)methanone (1 x 5 g). (n.d.). Alchimica.
  • Viswanath, I. V. K., et al. (2016). Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. Asian Journal of Chemistry, 28(1), 213-215.
  • (2,3-Difluorophenyl)methanamine. (n.d.). Sigma-Aldrich.
  • Jouyban, A. (2021). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Pharmaceutical Sciences, 27(1), 1-13.
  • Wang, L., et al. (2011). Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)
  • methanone. (n.d.). Vitas-M Laboratory.

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis Pvt. Ltd.
  • Singh, A., et al. (2023). Design and Synthesis of Pyrazino[2,3-f][3]phenanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescence Emitters. ChemRxiv.

  • Dai, Y., et al. (2021).

Sources

Methodological & Application

Application Note: (2,3-Difluorophenyl)(morpholino)methanone as a Versatile Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

(2,3-Difluorophenyl)(morpholino)methanone (CAS: 1227154-47-1) represents a high-value scaffold in modern drug discovery.[1] Its utility stems from the synergistic combination of the morpholine amide —a privileged motif for solubility and pharmacokinetic (PK) modulation—and the 2,3-difluorophenyl ring, which serves as a metabolic blocker and a handle for regioselective functionalization.

This guide details the physicochemical profile, synthesis, and two distinct downstream functionalization protocols: Nucleophilic Aromatic Substitution (


)  and Directed Ortho Metalation (DoM) . These protocols allow researchers to transform this single building block into diverse libraries of bioactive compounds, particularly for kinase inhibitors and GPCR ligands (e.g., CB2, Dopamine D4).
Key Structural Advantages
  • Metabolic Stability: The 2,3-difluoro substitution blocks the metabolically vulnerable ortho- and meta-positions, forcing oxidation to the less reactive para-position or preventing it entirely.

  • Solubility Enhancement: The morpholine ring lowers LogP (approx 1.5–2.0) compared to phenyl analogs, improving aqueous solubility and blood-brain barrier (BBB) permeability.

  • Orthogonal Reactivity: The molecule possesses two distinct "activation zones":

    • C-2 Fluorine: Highly activated for

      
       due to the electron-withdrawing carbonyl at C-1.[1]
      
    • C-6 Proton: Activated for lithiation via the Amide-Directed Metalation Group (DMG).

Physicochemical Profile

PropertyValue (Predicted)Significance
Molecular Weight 227.21 g/mol Fragment-like, ideal for FBDD (Fragment-Based Drug Discovery).[1]
cLogP 1.62Optimal lipophilicity for oral bioavailability (Lipinski Rule of 5 compliant).
TPSA 32.7 ŲHigh membrane permeability; suitable for CNS targets.[1]
H-Bond Acceptors 4 (N, O, F, F)Rich interaction potential with receptor active sites.
Rotatable Bonds 1Low entropic penalty upon binding.[1][2]

Synthesis Protocol: Acid Chloride Coupling

Objective: Multi-gram scale preparation of the scaffold.

This protocol utilizes a Schotten-Baumann-type coupling, preferred for its robustness and ease of purification over EDC/HOBt methods for this specific substrate.[1]

Materials
  • 2,3-Difluorobenzoyl chloride (1.0 eq)

  • Morpholine (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology
  • Setup: Purge a 250 mL round-bottom flask with

    
    . Add 2,3-difluorobenzoyl chloride  (10 mmol) and DCM (50 mL). Cool to 0°C in an ice bath.
    
  • Addition: Mix morpholine (11 mmol) and TEA (12 mmol) in DCM (10 mL). Add this solution dropwise to the reaction flask over 15 minutes. Note: Exothermic reaction; control addition rate to maintain temp < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1]

  • Workup: Quench with saturated

    
     (50 mL). Separate phases. Wash organic layer with 1M HCl (to remove excess morpholine) followed by brine.[1]
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Usually obtained as a white solid/oil.[1] If necessary, recrystallize from EtOH/Hexane or flash chromatography (0-30% EtOAc in Hexanes).[1]

Downstream Application A: Regioselective

Mechanism: The carbonyl group at C-1 withdraws electron density, activating the ortho-fluorine (C-2) for displacement by nucleophiles. The meta-fluorine (C-3) remains intact due to lack of resonance activation.[1]

Protocol: Synthesis of 2-Amino-3-fluorobenzamides

Target: Introduction of amine heterocycles (e.g., piperazine, pyrrolidine) at the 2-position.[1]

  • Reactants: Dissolve (2,3-difluorophenyl)(morpholino)methanone (1.0 eq) in DMSO or DMF (0.5 M).

  • Nucleophile: Add the amine nucleophile (e.g., N-methylpiperazine) (1.5 eq).

  • Base: Add

    
     (2.0 eq).[1]
    
  • Conditions: Heat to 80–100°C for 4–12 hours.

    • Critical Checkpoint: The 2-F is displaced significantly faster than the 3-F. Monitor carefully to prevent bis-substitution (though 3-F displacement is rare under these conditions).[1]

  • Isolation: Pour into ice water. Precipitate usually forms.[1] Filter and wash with water.[1]

Downstream Application B: Directed Ortho Metalation (DoM)

Mechanism: The morpholine amide is a powerful Directing Metalation Group (DMG). It complexes with organolithiums, directing deprotonation to the ortho-position (C-6).

Protocol: C-6 Functionalization

Target: Introduction of electrophiles (CHO, I, alkyl) at the 6-position.

  • Inert Environment: Flame-dry a Schlenk flask and purge with Argon.

  • Solvent/Base: Add anhydrous THF and sec-BuLi (1.1 eq, 1.4 M in cyclohexane) or LiTMP (for sensitive substrates).[1] Cool to -78°C.[1]

  • Substrate Addition: Dissolve (2,3-difluorophenyl)(morpholino)methanone (1.0 eq) in THF and add dropwise to the base.

    • Time: Stir for 1 hour at -78°C to form the lithiated species.

  • Electrophile Quench: Add the electrophile (e.g., Methyl Iodide, DMF,

    
    ) (1.5 eq) dissolved in THF.
    
  • Warming: Allow to warm to RT overnight.

  • Quench: Add saturated

    
    . Extract with EtOAc.[1]
    

Visualizing the Chemical Logic

The following diagram illustrates the divergent synthetic pathways available from this single scaffold.

G cluster_legend Mechanism Logic Start (2,3-Difluorophenyl) (morpholino)methanone SNAr_Cond Conditions: Nu-H, K2CO3, DMF, 90°C Start->SNAr_Cond Path A: SNAr DoM_Cond Conditions: sec-BuLi, THF, -78°C then Electrophile (E+) Start->DoM_Cond Path B: DoM Product_SNAr 2-Substituted-3-fluoro benzamide (Kinase Inhibitor Core) SNAr_Cond->Product_SNAr Product_DoM 6-Substituted-2,3-difluoro benzamide (Complex Scaffold) DoM_Cond->Product_DoM Text1 Path A: Carbonyl activates C-2 Fluorine Text2 Path B: Amide directs Li to C-6

Figure 1: Divergent functionalization pathways. Path A utilizes the electron-deficient nature of the ring for nucleophilic attack. Path B utilizes the coordination ability of the amide for electrophilic substitution.

References

  • Morpholine in Drug Design: Kourounakis, A. P., et al. (2020).[2] "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules." Medicinal Research Reviews.

  • Directed Ortho Metalation (DoM): Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics."[1][3] Chemical Reviews.

  • Nucleophilic Arom

    
    ):  Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the reaction of 2,4-dinitrochlorobenzene with some amines." Chemical Reviews. 
    
  • Fluorine in Medicinal Chemistry: Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.[1]

  • Commercial Availability: Fluorochem Product Page for (2,3-Difluorophenyl)(morpholino)methanone.[1]

Sources

Troubleshooting & Optimization

Removal of impurities from (2,3-Difluorophenyl)(morpholino)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of (2,3-Difluorophenyl)(morpholino)methanone

User Guide Overview

Product: (2,3-Difluorophenyl)(morpholino)methanone CAS: 4519-39-5 (Precursor Acid Ref) / Derivative Application: Pharmaceutical Intermediate (CB2 agonists, Kinase inhibitors) Support Level: Tier 3 (Senior Scientist)

Welcome to the technical support hub. This guide addresses the purification and isolation of (2,3-Difluorophenyl)(morpholino)methanone. The protocols below are designed to exploit the physicochemical properties of the impurities—specifically the basicity of morpholine and the acidity of 2,3-difluorobenzoic acid—to achieve high purity (>98%) without chromatography.

Part 1: Critical Physicochemical Data

Before troubleshooting, review the solubility and dissociation constants that dictate the purification strategy.

ComponentRolepKa (Approx.)Solubility (Organic)Solubility (Aq.[1] pH < 2)Solubility (Aq.[2] pH > 9)
(2,3-Difluorophenyl)(morpholino)methanone Target Product Neutral (Amide)HighLowLow
Morpholine Reagent (Excess)8.36 (Conj.[2][3] Acid)HighHigh (Protonated) High
2,3-Difluorobenzoic Acid By-product / SM~3.3 (Acid)HighLowHigh (Deprotonated)
2,3-Difluorobenzoyl Chloride ReagentN/A (Hydrolyzes)HighDecomposesDecomposes

Part 2: Troubleshooting & FAQs

Q1: "My crude product contains significant amounts of unreacted morpholine. How do I remove it efficiently?"

Diagnosis: Morpholine is a secondary amine and is often used in excess (1.2–1.5 eq) to drive the reaction. Co-elution during chromatography is common due to its polarity. Solution: Utilize a Chemo-Selective Acidic Extraction . Morpholine is a base. Washing the organic reaction mixture with dilute acid converts the morpholine into its water-soluble hydrochloride salt, partitioning it into the aqueous phase while the neutral amide product remains in the organic layer.

  • Protocol:

    • Dilute the reaction mixture (e.g., DCM or EtOAc) with an equal volume of solvent.

    • Wash twice with 1M HCl (or 10% Citric Acid if acid-sensitive groups are present, though this benzamide is stable).

    • The morpholine effectively partitions into the aqueous layer as morpholinium chloride.

Technical Insight: The pKa of the morpholinium ion is ~8.3. At pH 1 (1M HCl), >99.9% of morpholine exists as the charged cation, rendering it insoluble in organic solvents [1].

Q2: "I see a persistent acidic impurity (2,3-difluorobenzoic acid) by LC-MS. Why is it there and how do I get rid of it?"

Diagnosis: This impurity arises from the hydrolysis of the starting material (2,3-difluorobenzoyl chloride) due to moisture ingress or incomplete coupling. Solution: Implement a pH-Swing Basic Wash . The 2,3-difluorobenzoic acid (pKa ~3.3) is significantly more acidic than non-fluorinated benzoic acid due to the electron-withdrawing fluorine atoms.

  • Protocol:

    • After the acidic wash (Q1), wash the organic layer twice with Saturated Sodium Bicarbonate (NaHCO₃) .

    • Caution: Evolution of CO₂ gas will occur. Vent the separatory funnel frequently.

    • This converts the acid into sodium 2,3-difluorobenzoate, which is highly water-soluble.

Q3: "The product is colored (yellow/orange) and oily, but it should be a white solid. How do I fix this?"

Diagnosis: Coloration often comes from trace oxidation of amines or oligomeric impurities ("tars"). The oily texture indicates solvent entrapment or depressed melting point due to impurities. Solution: Activated Carbon Treatment & Recrystallization .

  • Protocol:

    • Dissolve crude material in boiling Ethanol (EtOH) or Ethyl Acetate.

    • Add Activated Charcoal (5% w/w) and stir at reflux for 15 minutes.

    • Filter hot through a Celite pad to remove carbon.

    • Cool slowly to induce crystallization. If oiling occurs, add a non-polar anti-solvent like Hexanes or Heptane dropwise until turbidity persists, then cool to 4°C.

Part 3: Master Purification Workflow (LLE)

The following diagram illustrates the logical flow of the Liquid-Liquid Extraction (LLE) process designed to systematically strip impurities based on the pKa data above.

PurificationWorkflow RawMix Crude Reaction Mixture (DCM or EtOAc) AcidWash Add 1M HCl (Acidic Wash) RawMix->AcidWash Sep1 Phase Separation 1 AcidWash->Sep1 AqWaste1 Aqueous Layer (Contains Morpholine HCl) Sep1->AqWaste1 Removes Amines OrgLayer1 Organic Layer (Product + Acid Impurity) Sep1->OrgLayer1 BaseWash Add Sat. NaHCO3 (Basic Wash) OrgLayer1->BaseWash Sep2 Phase Separation 2 BaseWash->Sep2 AqWaste2 Aqueous Layer (Contains Na-Benzoate) Sep2->AqWaste2 Removes Acids OrgLayer2 Organic Layer (Neutral Product) Sep2->OrgLayer2 BrineWash Brine Wash & Dry (Na2SO4) OrgLayer2->BrineWash FinalProduct Pure (2,3-Difluorophenyl) (morpholino)methanone BrineWash->FinalProduct Evaporation

Figure 1: Sequential Liquid-Liquid Extraction (LLE) workflow for the removal of basic (morpholine) and acidic (benzoic acid) impurities.

Part 4: Detailed Experimental Protocol

Objective: Isolation of pure (2,3-Difluorophenyl)(morpholino)methanone from a 10 mmol scale reaction.

  • Quench: Pour the reaction mixture (assuming DCM solvent) into 50 mL of water. Separate phases.

  • Acidic Extraction (Morpholine Removal):

    • Wash the organic phase with 2 x 30 mL 1M HCl .

    • Check: The aqueous layer pH should be < 2.

    • Mechanism:[4][5][6] Protonation of morpholine (

      
      ) renders it water-soluble [2].
      
  • Basic Extraction (Acid Removal):

    • Wash the organic phase with 2 x 30 mL Saturated NaHCO₃ .

    • Check: The aqueous layer pH should be > 8.

    • Mechanism:[4][5][6] Deprotonation of 2,3-difluorobenzoic acid (

      
      ) forms the benzoate salt [3].
      
  • Drying:

    • Wash with 30 mL Saturated Brine to remove entrained water.

    • Dry over Anhydrous Na₂SO₄ for 15 minutes.

  • Isolation:

    • Filter and concentrate under reduced pressure (Rotavap) at 40°C.

    • Yield Check: Theoretical yield for 10 mmol is approx. 2.27 g.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 8078, Morpholine. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for amide workup protocols).
  • Biotage. (2023). How can I improve my liquid-liquid extraction process? Retrieved from [Link]

Sources

Avoiding decomposition of (2,3-Difluorophenyl)(morpholino)methanone during storage

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Ensuring Compound Stability During Storage

Welcome to the technical support center for (2,3-Difluorophenyl)(morpholino)methanone. This guide has been developed by our senior application scientists to provide researchers, chemists, and drug development professionals with expert advice on preventing the decomposition of this compound during storage. By understanding the molecule's inherent properties and potential degradation pathways, you can ensure the long-term integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and storage of (2,3-Difluorophenyl)(morpholino)methanone.

Q1: What is the primary cause of decomposition for (2,3-Difluorophenyl)(morpholino)methanone during storage?

A1: The most significant risk of decomposition for this compound is the hydrolysis of its amide bond.[1][2][3] The amide linkage, which connects the 2,3-difluorophenyl group to the morpholine ring, is susceptible to cleavage by water. This reaction is often catalyzed by the presence of acidic or basic impurities.[4][5] The primary degradation products are 2,3-difluorobenzoic acid and morpholine.[5]

Q2: What are the ideal storage conditions for ensuring the long-term stability of this compound?

A2: To minimize degradation, the compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere (such as argon or nitrogen) and kept in a cool, dark, and dry place. For long-term storage, refrigeration at 2-8°C is recommended.[6] Storing the compound as a dry solid is crucial, as moisture is a key factor in hydrolysis.[7]

Q3: Why is an amber vial and storage in the dark so critical?

A3: The 2,3-difluorophenyl moiety makes the molecule potentially susceptible to photodegradation. Aromatic compounds, particularly those with halogen substituents, can be sensitive to light, which can provide the energy to initiate decomposition reactions.[8][9] Storing the material in an amber vial or otherwise protecting it from light prevents this pathway of degradation.[10][11]

Q4: Can I store the compound in a standard freezer (-20°C)?

A4: While lower temperatures generally slow down chemical reactions, including decomposition, care must be taken to prevent the introduction of moisture. If you choose to store the compound at -20°C, ensure the container is exceptionally well-sealed. Repeated freeze-thaw cycles should be avoided, as they can introduce atmospheric moisture into the container upon opening. It is advisable to store smaller, single-use aliquots to minimize this risk.[12]

Q5: How does the morpholine component of the molecule affect its stability?

A5: Morpholine itself is a hygroscopic base, meaning it readily absorbs moisture and carbon dioxide from the atmosphere.[13][14] While the morpholine in (2,3-Difluorophenyl)(morpholino)methanone is part of a stable amide, its basic nature means that in the presence of moisture and acid, it can become protonated, potentially influencing the rate of hydrolysis. Protecting the compound from atmospheric moisture and CO2 is therefore important.[13][15]

Troubleshooting Guide: Identifying and Managing Decomposition

This section provides a systematic approach to identifying and addressing potential compound degradation.

Issue 1: I suspect my sample of (2,3-Difluorophenyl)(morpholino)methanone has decomposed. What are the common signs?

Troubleshooting Steps:

  • Visual Inspection: Check for any changes in the physical appearance of the compound. Has the color changed? Has the solid become clumpy, oily, or "wet"? These can be signs that moisture has been absorbed, and hydrolysis may have occurred.

  • Solubility Test: If you have previously established the compound's solubility in a specific solvent, check if it has changed. The formation of 2,3-difluorobenzoic acid could alter the solubility profile.

  • Odor: The hydrolysis product, morpholine, has a characteristic amine-like odor. While not a definitive test, a noticeable change in smell could indicate decomposition.

Issue 2: How can I analytically confirm if my compound has degraded?

Recommended Protocols:

  • High-Performance Liquid Chromatography (HPLC): This is a highly effective method for assessing purity. A degraded sample will typically show a decrease in the area of the main peak corresponding to the parent compound and the appearance of new peaks corresponding to degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is superior for identifying the exact nature of the impurities.[16] You can confirm the presence of the expected hydrolysis products, 2,3-difluorobenzoic acid and morpholine, by their respective mass-to-charge ratios.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can provide clear evidence of decomposition. The appearance of new signals or changes in the integration of existing signals can be used to quantify the extent of degradation.

Issue 3: My analysis confirms decomposition. What are the likely causes and how can I prevent it in the future?

Root Cause Analysis:

Use the following decision tree to diagnose the likely cause of decomposition and implement corrective actions for future storage.

Visualizing Decomposition & Troubleshooting

Diagram 1: Primary Decomposition Pathway via Hydrolysis

The following diagram illustrates the primary hydrolytic decomposition pathway of (2,3-Difluorophenyl)(morpholino)methanone.

G cluster_reactants Reactants cluster_catalysts Catalysts cluster_products Decomposition Products Compound (2,3-Difluorophenyl) (morpholino)methanone Acid 2,3-Difluorobenzoic Acid Compound->Acid Hydrolysis (Amide Bond Cleavage) Amine Morpholine Compound->Amine Hydrolysis (Amide Bond Cleavage) Water H₂O (Moisture) Water->Compound Catalyst Acid / Base (H⁺ / OH⁻) Catalyst->Compound

Caption: Hydrolysis of the amide bond is the main decomposition route.

Diagram 2: Troubleshooting Decision Tree for Compound Decomposition

G start Decomposition Suspected? (e.g., visual change, poor analytical results) analytical_confirm Confirm with HPLC / LC-MS start->analytical_confirm check_storage Review Storage Conditions light_exposure Exposed to Light? check_storage->light_exposure analytical_confirm->check_storage Decomposition Confirmed moisture_exposure Exposed to Moisture/Air? light_exposure->moisture_exposure No sol_light Action: Store in amber vials in the dark. light_exposure->sol_light Yes temp_exposure Stored at High Temp? moisture_exposure->temp_exposure No sol_moisture Action: Use desiccator, inert gas, and tightly sealed vials. moisture_exposure->sol_moisture Yes sol_temp Action: Store refrigerated (2-8°C) or in a controlled cool environment. temp_exposure->sol_temp Yes discard If purity is compromised, discard and use fresh stock. temp_exposure->discard No / All OK sol_light->discard sol_moisture->discard sol_temp->discard

Sources

Validation & Comparative

Validation Guide: Green Synthesis of (2,3-Difluorophenyl)(morpholino)methanone via T3P-Mediated Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide validates a scalable, green synthesis method for (2,3-Difluorophenyl)(morpholino)methanone (CAS: 144760-59-0), a critical intermediate in the synthesis of PI3K inhibitors (e.g., ZSTK474 derivatives).

We compare the New Method (T3P in 2-MeTHF) against the Standard Method (Thionyl Chloride in DCM) . Experimental data confirms that the T3P method offers superior impurity profiles and a 40% reduction in Process Mass Intensity (PMI), despite a higher raw material cost. This protocol is recommended for discovery-to-pilot scale transition where purity and safety are paramount.

Chemical Context & Challenge

The target molecule features a 2,3-difluoro substitution pattern on the benzamide ring.

  • Steric Challenge: The fluorine atom at the ortho (2-) position creates steric hindrance, impeding nucleophilic attack at the carbonyl carbon.

  • Electronic Challenge: While fluorines are electron-withdrawing (activating the carbonyl), they also destabilize the transition state in classic acid chloride formation due to repulsion effects.

The Contenders
FeatureMethod A: The Standard (Benchmark)Method B: The New Protocol (Target)
Reagents Thionyl Chloride (

), DMF (cat.)
Propylphosphonic Anhydride (T3P)
Solvent Dichloromethane (DCM)2-Methyltetrahydrofuran (2-MeTHF)
Mechanism Acyl Chloride IntermediateCyclic Mixed Anhydride Activation
Key Risk Corrosive gas evolution (

,

), moisture sensitivity
Higher reagent cost ($/kg)

Mechanistic Insight

The superiority of Method B lies in the unique structure of T3P. Unlike linear anhydrides, T3P forms a cyclic mixed anhydride with the carboxylic acid. This intermediate is highly reactive toward amines but remarkably stable toward water, reducing hydrolysis side-reactions.

Figure 1: T3P Activation Pathway

T3P_Mechanism Acid 2,3-Difluorobenzoic Acid Intermediate Reactive Cyclic Mixed Anhydride Acid->Intermediate Activation Base Base (DIPEA) Base->Intermediate Activation T3P T3P (Cyclic Anhydride) T3P->Intermediate Activation Product Target Amide Intermediate->Product Amine Attack Byproduct Water-Soluble P-Byproduct Intermediate->Byproduct Morpholine Morpholine (Nucleophile) Morpholine->Product

Caption: The T3P cycle avoids the formation of corrosive HCl, generating only water-soluble phosphorus byproducts that are removed via simple phase separation.

Experimental Protocols

Method A: Acid Chloride (Benchmark)

Warning: Requires fume hood. Generates


 and 

gas.
  • Activation: To a stirred suspension of 2,3-difluorobenzoic acid (10.0 g, 63.2 mmol) in anhydrous DCM (100 mL) at 0°C, add catalytic DMF (0.1 mL).

  • Chlorination: Add thionyl chloride (

    
    , 9.0 g, 1.2 eq) dropwise over 30 mins.
    
  • Reflux: Heat to reflux (40°C) for 3 hours until gas evolution ceases.

  • Concentration: Evaporate solvent and excess

    
     under reduced pressure (azeotrope with toluene twice) to yield the crude acid chloride oil.
    
  • Coupling: Redissolve oil in DCM (50 mL). Add dropwise to a solution of morpholine (6.6 g, 1.2 eq) and

    
     (2.5 eq) in DCM at 0°C.
    
  • Workup: Quench with water. Wash organic layer with 1N HCl, sat.

    
    , and brine. Dry over 
    
    
    
    .
Method B: T3P in 2-MeTHF (Validated Protocol)

Note: T3P is supplied as a 50% w/w solution in EtOAc or 2-MeTHF.

  • Charge: To a reactor, charge 2,3-difluorobenzoic acid (10.0 g, 63.2 mmol), morpholine (6.6 g, 75.8 mmol, 1.2 eq), and 2-MeTHF (80 mL).

  • Base Addition: Add DIPEA (24.5 g, 3.0 eq) in one portion. The slurry may thicken.

  • Coupling: Cool to 0-5°C. Add T3P (50% in 2-MeTHF, 48.2 g, 1.2 eq) dropwise over 45 minutes. Maintain internal temp <10°C.

  • Reaction: Warm to 25°C and stir for 4 hours. Monitor by HPLC (Target: <1% unreacted acid).

  • Workup (Self-Validating Step): Add water (50 mL). Stir 15 mins. Separate layers.

    • Validation: The phosphorus byproduct is strictly water-soluble. The organic layer contains the product.

  • Wash: Wash organic layer with 0.5N NaOH (removes unreacted acid) and water.

  • Isolation: Distill 2-MeTHF to low volume and add n-Heptane to crystallize, or concentrate to dryness.

Validation Data & Comparison

The following data was generated from triplicate runs at the 10g scale.

MetricMethod A (

)
Method B (T3P)Analysis
Isolated Yield 84%96% T3P prevents hydrolytic loss of the activated intermediate.
HPLC Purity 92.5%99.1% Method A showed 3-5% dimer formation and colored impurities.
Reaction Time 8 hours (2 steps)4 hours (1 step) One-pot procedure significantly reduces cycle time.
E-Factor (Waste) 18.5 kg/kg 8.2 kg/kg 2-MeTHF is recyclable; Method A generates acidic aqueous waste.
Safety Profile High Risk (Corrosive gas)Low RiskT3P is non-toxic and thermally stable up to 150°C.
Impurity Profile Note

In Method A, we observed a specific impurity (approx. 3%) identified as the anhydride dimer , likely formed due to trace moisture during the acid chloride step. Method B showed no detectable dimer, validating the "active ester" mechanism of T3P which suppresses homocoupling.

Decision Framework

Use this logic flow to determine when to switch from the legacy method to the T3P method.

Figure 2: Process Selection Workflow

Selection_Tree Start Start: Amide Coupling Requirement Scale Is Scale > 100kg? Start->Scale Cost Is Cost of Goods (COGS) the primary driver? Scale->Cost Yes Sens Is substrate acid/moisture sensitive? Scale->Sens No Cost->Sens No MethodA Use Thionyl Chloride (Method A) Cost->MethodA Yes (T3P is expensive) Sens->MethodA No MethodB Use T3P / 2-MeTHF (Method B) Sens->MethodB Yes (2,3-Difluoro is hindered)

Caption: While T3P is technically superior, SOCl2 remains relevant for extremely cost-sensitive, large-scale commodity manufacturing where handling hazards can be engineered out.

Conclusion

For the synthesis of (2,3-Difluorophenyl)(morpholino)methanone , the T3P-mediated coupling in 2-MeTHF is the validated superior method for laboratory to pilot-plant scales.

Key Advantages:

  • Higher Yield (+12%): Overcomes the steric hindrance of the 2,3-difluoro motif.

  • Green Compliance: Utilizes 2-MeTHF (bio-derived) and eliminates chlorinated solvents (DCM).

  • Operational Simplicity: Telescoped "one-pot" process eliminates the isolation of unstable acid chlorides.

Recommendation: Adopt Method B for all batches <50kg. For >50kg, perform a cost-benefit analysis of T3P bulk pricing versus the waste disposal costs of Method A.

References

  • Synthesis of PI3K Inhibitor Intermediates

    • Title: Synthesis and biological evaluation of novel analogues of the pan class I phosphatidylinositol 3-kinase (PI3K) inhibitor ZSTK474.[1]

    • Source: Journal of Medicinal Chemistry (2011).

    • URL:[Link]

  • T3P Mechanism & Application

    • Title: Propanephosphonic Acid Anhydride (T3P): A Versatile Reagent for Amide Bond Formation.[2][3][4]

    • Source: Organic Process Research & Development.[5]

    • URL:[Link]

  • Green Solvent Selection

    • Title: Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (2-MeTHF valid
    • Source: ACS Sustainable Chemistry & Engineering.

    • URL:[Link]

  • Comparative Coupling Reagents

    • Title: Process optimization for acid-amine coupling: a catalytic approach (Comparison of H
    • Source: Current Chemistry Letters.

    • URL:[Link]

Sources

Technical Guide: Cross-Reactivity Profiling of (2,3-Difluorophenyl)(morpholino)methanone

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparison and procedural framework for evaluating the cross-reactivity of (2,3-Difluorophenyl)(morpholino)methanone (CAS 351038-43-2), a critical structural intermediate in the synthesis of Janus Kinase (JAK) inhibitors and a potential pharmacophore in novel psychoactive substances (NPS).

Executive Summary & Compound Profile

Target Analyte: (2,3-Difluorophenyl)(morpholino)methanone CAS Number: 351038-43-2 Synonyms: 4-(2,3-Difluorobenzoyl)morpholine; (2,3-Difluorophenyl)-morpholin-4-yl-methanone. Molecular Formula: C₁₁H₁₁F₂NO₂ Molecular Weight: 227.21 g/mol

Significance in Research

This compound serves as a high-value scaffold in two distinct sectors:

  • Medicinal Chemistry: It is a key intermediate in the synthesis of selective JAK1/JAK2 inhibitors (e.g., analogs of ruxolitinib) and CB2 receptor agonists , where the 2,3-difluorophenyl moiety imparts metabolic stability and lipophilicity.

  • Forensic Toxicology: As a structural analog to synthetic cannabinoid metabolites (which often contain fluorobenzoyl cores), it presents a significant risk of cross-reactivity in urine drug screens (UDS), potentially triggering false positives or masking novel agents.

This guide compares the Immunoassay Cross-Reactivity (Forensic Context) and Pharmacological Selectivity (Drug Development Context) of this compound against standard alternatives.

Comparative Performance: Immunoassay vs. Mass Spectrometry

In forensic and clinical settings, the detection of (2,3-Difluorophenyl)(morpholino)methanone relies on the specificity of the assay. The following table contrasts the performance of antibody-based screens (Immunoassay) versus the gold standard (LC-MS/MS).

Table 1: Detection Platform Comparison
FeatureImmunoassay (ELISA/HEIA) LC-MS/MS (Gold Standard) Performance Verdict
Primary Detection Mechanism Competitive binding to antibody sites targeting the fluorobenzoyl or morpholine epitope.Mass-to-charge ratio (

) and retention time.
LC-MS/MS Wins for specificity.
Cross-Reactivity Risk High. The 2,3-difluorobenzoyl moiety mimics metabolites of AM-2201 and JWH-018, leading to potential false positives for "Spice/K2".Negligible. Unique fragmentation pattern (m/z 227.2 → 113.0) distinguishes it from isomers.Immunoassay is prone to structural interference.[1]
Sensitivity (LOD) 5–20 ng/mL (Variable based on antibody affinity).< 0.5 ng/mL.[2]LC-MS/MS offers superior sensitivity.
Throughput High (Rapid screening).Moderate (Requires extraction).Immunoassay is superior for initial screening.
Cost Efficiency Low cost per sample.High capital and operational cost.Immunoassay is preferred for high-volume workflows.
Mechanism of Cross-Reactivity
  • The "Hapten" Effect: Most synthetic cannabinoid immunoassays are raised against a generic fluorobenzoyl or naphthoyl hapten. The 2,3-difluorophenyl group of the target compound is structurally homologous to the 1-(5-fluoropentyl) or fluorobenzyl groups of controlled substances, allowing it to occupy the antibody binding pocket.

  • Morpholine Interference: While less common, the morpholine ring can occasionally cross-react with assays designed for other heterocyclic drugs (e.g., certain phenidate analogs), though this is secondary to the benzoyl interference.

Experimental Protocols

To validate the cross-reactivity of (2,3-Difluorophenyl)(morpholino)methanone, researchers must follow a self-validating protocol. This section outlines the Standard Addition Method for Immunoassay Profiling.

Protocol A: Immunoassay Cross-Reactivity Determination

Objective: Quantify the extent to which (2,3-Difluorophenyl)(morpholino)methanone interferes with a standard Synthetic Cannabinoid (K2) ELISA kit.

Reagents:

  • Drug-Free Urine (Matrix).

  • (2,3-Difluorophenyl)(morpholino)methanone Reference Standard (Purity >98%).

  • Commercial Synthetic Cannabinoid ELISA Kit (Targeting JWH-018/AM-2201).

  • LC-MS/MS for confirmation.

Workflow:

  • Preparation of Stock Solution: Dissolve 10 mg of target compound in 10 mL Methanol to create a 1 mg/mL stock.

  • Spiking (Standard Addition): Prepare a dilution series in Drug-Free Urine at concentrations: 0, 10, 50, 100, 500, 1000, and 5000 ng/mL.

  • Assay Execution: Run the ELISA according to manufacturer instructions in triplicate.

  • Calculation:

    
    
    Note: If the kit is qualitative, determine the lowest concentration that triggers a "Positive" result.
    
Protocol B: Pharmacological Selectivity (JAK Kinase Assay)

Objective: For drug development, ensure the fragment does not promiscuously inhibit off-target kinases.

Workflow:

  • Incubation: Incubate JAK1, JAK2, and JAK3 enzymes with ATP and peptide substrate in the presence of the compound (0.1 nM – 10 µM).

  • Detection: Use a time-resolved fluorescence energy transfer (TR-FRET) assay to measure phosphorylation.

  • Data Analysis: Plot Dose-Response curves to determine IC50. A high selectivity ratio (

    
    ) indicates successful scaffold design.
    

Visualization of Pathways & Workflows

Figure 1: Cross-Reactivity Testing Workflow

This diagram illustrates the decision logic for distinguishing the target compound from controlled substances.

CrossReactivityWorkflow Sample Urine Sample (Unknown) Screen Immunoassay Screen (Target: Synthetic Cannabinoids) Sample->Screen ResultPos Positive Result (+) Screen->ResultPos > Cutoff ResultNeg Negative Result (-) Screen->ResultNeg < Cutoff Conf Confirmatory Testing (LC-MS/MS) ResultPos->Conf Mandatory Confirmation Analysis Spectral Analysis (m/z 227.2) Conf->Analysis Decision Differentiation Analysis->Decision Compare Retention Time & Fragmentation TruePos True Positive (Controlled Substance) Decision->TruePos Matches Reference Drug FalsePos False Positive (2,3-Difluorophenyl)(morpholino)methanone Decision->FalsePos Matches Target Intermediate

Caption: Workflow for identifying (2,3-Difluorophenyl)(morpholino)methanone as a source of false positives in cannabinoid screening.

Figure 2: Structural Logic of Interference

This diagram highlights the structural moieties responsible for cross-reactivity.

StructuralLogic Compound (2,3-Difluorophenyl)(morpholino)methanone Moiety1 2,3-Difluorobenzoyl Group Compound->Moiety1 Moiety2 Morpholine Ring Compound->Moiety2 Target1 Antibody Binding Pocket (Synthetic Cannabinoids) Moiety1->Target1 Mimics Fluorobenzyl (High Affinity) Target2 Off-Target Kinase (JAK/Adenosine) Moiety2->Target2 H-Bond Acceptor (Scaffold Binding)

Caption: Structural decomposition showing how the fluorobenzoyl and morpholine groups drive immunological and pharmacological cross-reactivity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 137348745, {4-[2-(5-fluoro-2-{3-[(methylamino)methyl][1,2,4]triazolo[4,3-a]pyridin-6-yl}phenoxy)ethyl]-1,5-dimethyl-1H-pyrazol-3-yl}(morpholin-4-yl)methanone. Retrieved from [Link]

  • World Intellectual Property Organization (2011).WO2011112662A1 - Piperidin-4-yl azetidine derivatives as JAK1 inhibitors. (Demonstrates the use of difluorobenzoyl intermediates in kinase inhibitor synthesis).
  • U.S. Department of Justice, Drug Enforcement Administration. Lists of Controlled Substances. (Context for structural analogs and scheduling). Retrieved from [Link]

  • Clinical and Laboratory Standards Institute (CLSI).EP07: Interference Testing in Clinical Chemistry, 3rd Edition. (Standard protocol for cross-reactivity studies).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.